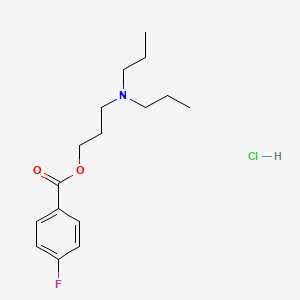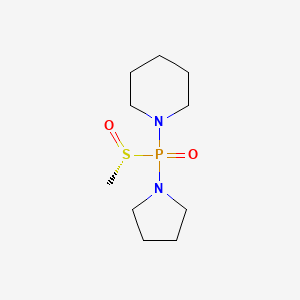![molecular formula C7H6N2OS B13736434 4-Methoxythieno[2,3-d]pyrimidine CAS No. 14080-52-5](/img/structure/B13736434.png)
4-Methoxythieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxythieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methoxy group attached at the 4-position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with formamidine acetate, followed by cyclization to form the pyrimidine ring. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxythieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide
Major Products Formed: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific kinases and pathways involved in cancer progression
Industry: It is used in the development of novel materials and as a building block for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Methoxythieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase involved in cell growth and survival. By binding to the ATP-acceptor site of FGFR1, the compound inhibits its activity, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-d]pyrimidine: Lacks the methoxy group but shares the core structure.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrrole ring instead of a thiophene ring.
Thieno[3,2-d]pyrimidine: Differs in the position of the thiophene ring fusion
Uniqueness: 4-Methoxythieno[2,3-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
14080-52-5 |
|---|---|
Molekularformel |
C7H6N2OS |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
4-methoxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3 |
InChI-Schlüssel |
MLVDSDPLMDXUJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CSC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
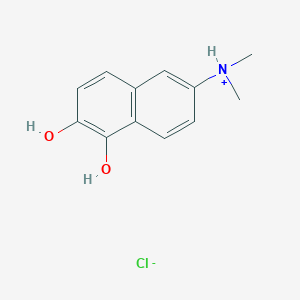

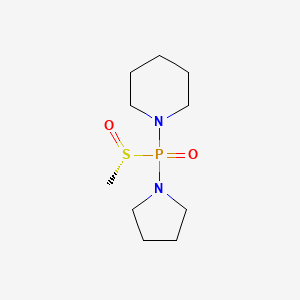
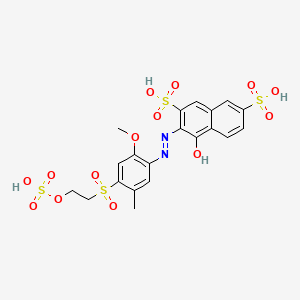
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
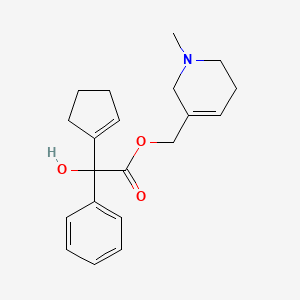


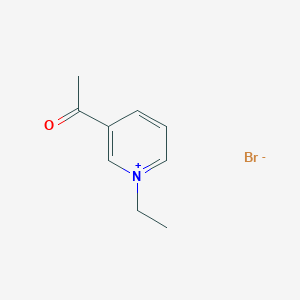
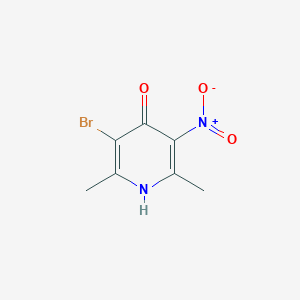
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
